

5-methyl-1H-indazole molecular structure and tautomerism

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An In-Depth Technical Guide to the Molecular Structure and Tautomerism of **5-Methyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-indazole is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis, prized for its versatile reactivity and presence in numerous biologically active compounds.^{[1][2]} A comprehensive understanding of its molecular architecture, particularly the nuances of its annular tautomerism, is fundamental to its rational application in drug design and the development of novel synthetic methodologies. This guide provides an in-depth exploration of the structural and tautomeric properties of **5-methyl-1H-indazole**, synthesizing theoretical principles with practical, field-proven analytical techniques. We will dissect the energetic factors governing tautomeric preference and detail the spectroscopic and computational workflows required for its unambiguous characterization, offering a robust framework for researchers in the field.

The Indazole Core: A Structural Overview

The indazole ring system is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.^{[3][4]} This fusion imparts a unique combination of stability and reactivity that is highly valued in synthetic chemistry. **5-Methyl-1H-indazole**, with the molecular formula C₈H₈N₂ and a molecular weight of 132.165 g/mol, is a key derivative within this class.^{[1][5]}

The core indazole unit is fundamentally planar, a characteristic confirmed by numerous crystallographic studies on related derivatives.[6] The methyl group at the C5 position of the benzene ring introduces specific electronic and steric influences. Electronically, the methyl group is a weak electron-donating group, which can subtly modulate the reactivity of the aromatic system. Sterically, its presence can influence intermolecular interactions, such as π - π stacking in the solid state, and guide the regioselectivity of further chemical modifications.[1]

Parameter	Description	Significance
Molecular Formula	$C_8H_8N_2$	Defines the elemental composition.
Molecular Weight	132.165 g/mol	Essential for stoichiometric calculations in synthesis.[5]
Core Structure	Fused Benzene & Pyrazole	Aromatic, planar system conferring thermodynamic stability.[3][6]
C5-Substituent	Methyl (-CH ₃) Group	Influences electronic properties and steric hindrance.[1]

Annular Tautomerism: The Dynamic Nature of the Indazole Nucleus

A defining characteristic of N-unsubstituted indazoles is annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms in the pyrazole ring.[7] This results in an equilibrium between two primary forms: 1H-indazole and 2H-indazole. A third, non-aromatic and much rarer tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium.[3][4]

The Energetic Landscape: 1H vs. 2H Tautomers

The equilibrium between the 1H and 2H forms is dictated by their relative thermodynamic stabilities. For the parent indazole and its simple derivatives, the 1H-tautomer is

overwhelmingly the more stable form.[2][3] This preference is rooted in fundamental principles of aromaticity:

- 1H-Indazole: Possesses a benzenoid structure, which maintains the aromatic sextet of the fused benzene ring, conferring significant aromatic stabilization energy.
- 2H-Indazole: Exhibits an ortho-quinoid structure, which disrupts the benzene ring's aromaticity, resulting in a higher energy, less stable molecule.[8]

Quantum chemical calculations have quantified this energy difference, with the 1H-tautomer being more stable by approximately 2.3 to 3.6 kcal/mol.[3] This energy gap ensures that the 1H-tautomer is the predominant species under most conditions. The presence of a C5-methyl group does not alter this fundamental energetic preference.[9]

Caption: Tautomeric equilibrium between the stable 1H and less stable 2H forms.

Elucidating the Dominant Tautomer: A Multi-Faceted Approach

The characterization of the tautomeric state of **5-methyl-1H-indazole** is not merely academic; it is crucial for predicting its reactivity and biological interactions. A robust conclusion relies on the convergence of evidence from spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful solution-state technique for studying tautomerism.[10] The distinct electronic environments of the 1H and 2H isomers give rise to significant differences in their ¹H and ¹³C chemical shifts.[9]

Key Spectroscopic Markers:

- ¹H NMR: The chemical shift of the proton at the C3 position is a key indicator. It is typically found at a different resonance in the 1H vs. 2H isomer.[8]
- ¹³C NMR: The carbon chemical shifts, particularly for C3, C7a, and C3a, are sensitive to the tautomeric form.

- ^{15}N NMR: While less common, ^{15}N NMR provides an unambiguous distinction, as the nitrogen shielding differs greatly between the benzenoid (1H) and quinonoid (2H) systems.[9]

Nucleus	1H-Indazole Isomer (Typical)	2H-Indazole Isomer (Typical)	Rationale for Difference
^1H (C3-H)	~8.1 ppm	Differs significantly	Change in electronic environment and proximity to NH proton.[8]
^{13}C (C3)	~135 ppm	Downfield shifted	C3 is more shielded in the 1H tautomer.
^{13}C (C7a)	~140 ppm	Upfield shifted	Change from benzenoid to quinonoid character alters electron density.
^{15}N	Distinct shifts for N1 and N2	Distinct shifts for N1 and N2	Large difference in nitrogen shielding between the two forms.[9]

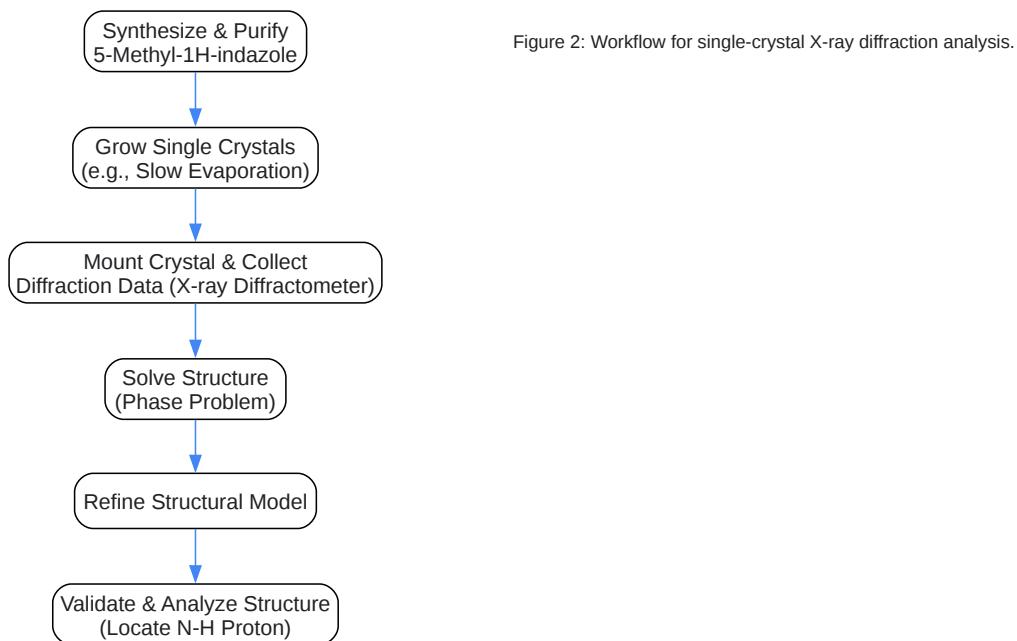
- Sample Preparation: Dissolve 5-10 mg of **5-methyl-1H-indazole** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11]
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Spectral Analysis:
 - Integrate the ^1H spectrum to confirm proton counts.
 - Assign the resonances using 2D NMR techniques (COSY, HSQC, HMBC) if necessary.
 - Compare the observed chemical shifts, particularly for the C3-H proton and the C3, C7a, and C3a carbons, to literature values for known 1H- and 2H-indazole systems.

- Conclusion: The spectral pattern for **5-methyl-1H-indazole** will overwhelmingly match that of a 1H-indazole, confirming it as the dominant tautomer in solution.

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state. It allows for the precise determination of atomic positions, thereby identifying which nitrogen atom bears the proton.

Causality in Experimental Design: The goal of this experiment is to obtain a high-resolution molecular structure that directly visualizes the bonding arrangement. The resulting electron density map will unequivocally locate the N-H proton, leaving no ambiguity about the tautomeric form present in the crystal lattice. For N-unsubstituted indazoles, crystallographic data consistently confirms the preference for the 1H-tautomer in the solid state.^[8]



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry

In silico methods are invaluable for predicting and rationalizing experimental findings. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, can accurately predict the ground-state energies of the different tautomers.[7][12]

Self-Validating System: The synergy between computational and experimental data provides a self-validating system. Theoretical calculations predict the 1H tautomer to be more stable.[13] This prediction is then experimentally verified by NMR and X-ray crystallography. A strong correlation between the calculated energy differences and the observed tautomeric populations validates both the theoretical model and the experimental interpretation.

- **Structure Generation:** Build the 3D structures of both 1H-5-methyl-indazole and 2H-5-methyl-indazole using molecular modeling software.
- **Geometry Optimization:** Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-31G**). This finds the lowest energy conformation for each molecule.[7]
- **Energy Calculation:** Calculate the single-point electronic energy for each optimized structure. Include zero-point vibrational energy (ZPVE) corrections for higher accuracy.
- **Analysis:** Compare the final energies. The tautomer with the lower energy is predicted to be the more stable and therefore the dominant species. The energy difference (ΔE) can be used to estimate the equilibrium constant (K_{eq}).

Synthesis and Implications for Reactivity

The predominance of the 1H-tautomer has direct consequences for the synthesis and reactivity of **5-methyl-1H-indazole**. While numerous synthetic routes exist, a common and efficient method involves the cyclization of arylhydrazones.[14]

This protocol is adapted from modern methods for preparing substituted 1H-indazoles.[14]

- **Hydrazone Formation:** React 2-fluoro-5-methylacetophenone with an appropriate arylhydrazine in an acidic medium to form the corresponding arylhydrazone.
- **Cyclization:** Dissolve the purified arylhydrazone in a polar aprotic solvent like DMF.

- **Base Addition:** Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3), to deprotonate the hydrazone nitrogen.
- **Heating:** Heat the reaction mixture. The deprotonated nitrogen will act as an intramolecular nucleophile, displacing the ortho-fluorine via a nucleophilic aromatic substitution (SNAr) mechanism to form the indazole ring.
- **Workup and Purification:** After cooling, perform an aqueous workup to remove inorganic salts and the solvent. Purify the crude product by column chromatography on silica gel to yield pure **5-methyl-1H-indazole**.

The tautomeric equilibrium directly impacts subsequent reactions. For instance, N-alkylation can proceed at either N1 or N2. While the 1H-tautomer is the major species, the 2H-tautomer is also present, and the reaction conditions (base, solvent, electrophile) can influence the regioselectivity, often leading to a mixture of N1 and N2 alkylated products.^[15]

Conclusion

5-Methyl-1H-indazole is a molecule of significant interest whose utility is underpinned by its specific molecular structure and dynamic tautomeric nature. Through a coordinated application of NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, it is definitively established that it exists predominantly as the thermodynamically favored 1H-tautomer. This benzenoid form is energetically more stable than its ortho-quinoid 2H counterpart. A thorough grasp of this fundamental principle is not merely a matter of structural chemistry; it is a prerequisite for the rational design of new pharmaceuticals and the strategic planning of synthetic routes that leverage the rich chemistry of the indazole scaffold.

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